molecular formula C12H17N3O2 B1468508 (3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1409396-83-3

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B1468508
CAS No.: 1409396-83-3
M. Wt: 235.28 g/mol
InChI Key: VVCPVFLDUZVMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-10(5-2-6-14-11)12(16)15-7-3-4-9(13)8-15/h2,5-6,9H,3-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCPVFLDUZVMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known by its CAS number 2097982-21-1, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring bonded to a methanone group and a pyridine ring with a methoxy substituent. Its molecular formula is C12H17N3O2C_{12}H_{17}N_{3}O_{2} with a molecular weight of 235.28 g/mol. The structural formula can be represented as follows:

Structure COc1ncccc1C(=O)N1CCCC(N)C1\text{Structure }COc_1ncccc_1C(=O)N_1CCCC(N)C_1

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors in biological systems. The compound is hypothesized to act as an inhibitor or modulator of various targets, leading to alterations in cellular signaling pathways.

Potential Targets:

  • Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.
  • Receptors : It may bind to neurotransmitter receptors, affecting synaptic transmission and neurochemical balance.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects , particularly in models of acute and chronic inflammation. It appears to reduce the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties , potentially useful in neurodegenerative diseases. By modulating neurotransmitter levels and protecting neurons from oxidative stress, it could contribute to the development of therapies for conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFindings
Antimicrobial ActivityDemonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by up to 40% .
Neuroprotective StudyShowed decreased neuronal apoptosis in cultured neurons exposed to oxidative stress .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 3-aminopiperidine with 2-methoxypyridine derivatives under specific conditions using catalysts like palladium on carbon (Pd/C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.